molecular formula C11H22N2O3 B2846337 Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1782754-25-9

Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2846337
CAS No.: 1782754-25-9
M. Wt: 230.308
InChI Key: LRCPRHFAAYJMHG-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1782754-25-9, molecular formula: C₁₁H₂₂N₂O₃, molecular weight: 230.3 g/mol) is a piperidine-based scaffold featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group at position 3, and a hydroxymethyl substituent at position 4 . This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor development and peptide mimetics. Its stereochemistry and functional groups enable diverse derivatization, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPRHFAAYJMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782754-25-9
Record name tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
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Scientific Research Applications

Chemistry: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and its potential biological activities. Medicine: Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Fluorinated Analogs
  • tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 18) Structure: Fluorine at position 4 instead of amino group. Role: Intermediate in synthesizing AMP-activated protein kinase (AMPK) activators . Synthetic Utility: Used in alkylation reactions (e.g., coupling with pyridine derivatives) .
  • tert-Butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate Structure: Fluorine at position 4 and hydroxymethyl at position 3.
Aromatic Substituents
  • tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) Structure: Difluorophenyl group at position 4. Yield: 80%; ESI-MS: m/z = 313 [M + H]⁺ . Application: Key intermediate in CDK9 inhibitor synthesis .
  • tert-Butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate Structure: 4-Methylphenyl substituent at position 4. Commercial Availability: Priced at $1,288.00 per gram .
Hydroxyl vs. Amino Groups
  • tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Structure: Hydroxyl group replaces amino group at position 4. Physicochemical Properties:
  • Molecular weight: 231.29 g/mol
  • Density: 1.164 g/cm³
  • pKa: 14.06 .

Ring Size and Skeleton Modifications

Pyrrolidine Derivatives
  • tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Structure: 5-membered pyrrolidine ring instead of piperidine. Synthetic Use: Investigated for conformational rigidity in drug design .
Thiazole-Integrated Analogs
  • tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
    • Structure : Thiazole ring fused at position 4.
    • Molecular Weight : 298.40 g/mol .

Functional Group Positioning

  • tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate
    • Structure : Tosyloxy group at position 3.
    • Reactivity : Used in nucleophilic substitution reactions due to the leaving group .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Applications Reference
tert-Butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 230.3 3-NH₂, 4-CH₂OH Kinase inhibitors, SAR studies
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 217.3 (estimated) 4-F, 4-CH₂OH AMPK activators
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate 313.3 3-NH₂, 4-(3,4-F₂C₆H₃) CDK9 inhibitors
tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 231.29 4-OH, 4-CH₂OH Intermediate for heterocycles

Structural Implications on Reactivity and Bioactivity

  • Amino Group (Position 3): Enhances hydrogen-bonding capacity, improving target binding in kinase inhibitors .
  • Hydroxymethyl (Position 4) : Provides a site for further functionalization (e.g., oxidation to carboxylic acid or coupling with aldehydes) .
  • Fluorine Substituents : Increase metabolic stability and electron-withdrawing effects, altering pharmacokinetics .
  • Aromatic Rings (e.g., difluorophenyl) : Contribute to π-π stacking interactions in enzyme active sites .

Biological Activity

Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl group and hydroxymethyl substitution, which enhances its stability and reactivity. Its molecular formula is C11H21N1O3C_{11}H_{21}N_{1}O_{3}, and it is often utilized as a building block in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly proteases and kinases, which are crucial in signaling processes related to disease states.
  • Modulation of Biological Pathways : By binding to target proteins, the compound can influence pathways associated with inflammation, apoptosis, and cell proliferation .

1. Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance:

  • In vitro Studies : The compound demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent against inflammatory diseases .
Concentration (µM)IL-1β Release Inhibition (%)
1019.4 ± 0.4
5029.1 ± 4.8

2. Antitumor Activity

There is emerging evidence supporting the potential antitumor effects of this compound:

  • Cell Line Studies : In various cancer cell lines, this compound has been shown to induce apoptosis and inhibit cell proliferation through modulation of the apoptotic pathway.

Case Study 1: Inhibition of Pyroptosis

A study investigated the compound's ability to prevent pyroptosis in macrophages, a form of programmed cell death associated with inflammation:

  • Results : The compound effectively reduced pyroptotic cell death by approximately 24.9% at optimal concentrations, highlighting its potential in treating inflammatory conditions .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and various enzymes revealed:

  • Binding Affinity : The compound showed promising binding affinity towards specific proteases involved in cancer progression, suggesting further exploration as a therapeutic agent against tumors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylateSimilar piperidine structureBoc-protected amino group enhances stability
Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylateDifferent substitution pattern at position 4Varies in biological activity due to structural differences

Q & A

Q. Key Considerations :

  • Anhydrous conditions are critical for Grignard or organometallic reagent compatibility .
  • Stereochemical control may require chiral catalysts or resolution techniques.

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, TEA, THF, 0°C → RT75-85
Hydroxymethyl AdditionFormaldehyde, NaBH₃CN, MeOH60-70Adapted from

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during hydroxymethyl group introduction?

Answer:
Competing side reactions (e.g., over-alkylation or oxidation) can be minimized via:

  • Temperature Control : Slow addition of formaldehyde at 0°C to limit exothermic side reactions .
  • Reducing Agent Selection : Use NaBH₃CN instead of NaBH₄ for selective reduction without disturbing the Boc group .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, improving regioselectivity .

Q. Data Contradiction Analysis :

  • reports higher yields in THF, while suggests MeOH for better solubility. Resolution: Pre-solubilize reactants in THF before adding MeOH incrementally.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the piperidine ring (e.g., δ 1.4 ppm for tert-butyl protons; δ 3.5-4.0 ppm for hydroxymethyl ).
    • 2D NMR (COSY, HSQC) : Resolve stereochemistry and coupling interactions .
  • IR Spectroscopy : Identify carbonyl (Boc C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .

Q. Table 2: Key Spectral Signatures

Group¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)
Boc1.42 (s, 9H)28.2, 80.51680
NH₂1.8 (br s)-3300-3500

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

  • Single-Crystal XRD : Use SHELX software for structure refinement. Key parameters:
    • R-factor : Aim for <5% to ensure accuracy .
    • Torsion Angles : Confirm chair conformation of the piperidine ring and relative stereochemistry of substituents .
  • Contradiction Handling : If XRD data conflicts with NMR-derived stereochemistry (e.g., vs. 14), prioritize XRD for absolute configuration and validate via circular dichroism (CD) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : -20°C under nitrogen to prevent Boc group hydrolysis .

Q. Mechanistic Insight :

  • Kinetic studies (e.g., IC₅₀ shifts in presence of hydroxymethyl) reveal competitive inhibition patterns .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Optimization Tip : Monitor by TLC (Rf 0.3 in 7:3 hexane/EtOAc) .

Advanced: How to address discrepancies in reported toxicity data across SDS sources?

Answer:

  • Risk Assessment : Assume worst-case toxicity due to limited data (e.g., vs. 16).
  • In Silico Prediction : Use tools like EPA EPI Suite for bioaccumulation potential .
  • Empirical Testing : Conduct Ames or MTT assays for cell viability .

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